molecular formula C19H23N5O3 B13451516 Trimetrexate-d9

Trimetrexate-d9

货号: B13451516
分子量: 378.5 g/mol
InChI 键: NOYPYLRCIDNJJB-WVZRYRIDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trimetrexate-d9 is a deuterated form of trimetrexate, a quinazoline derivative and a potent inhibitor of the enzyme dihydrofolate reductase. This compound is primarily used in the treatment of moderate-to-severe Pneumocystis carinii pneumonia in immunocompromised patients, including those with acquired immunodeficiency syndrome. It is also being investigated for its efficacy as an antineoplastic agent and as an antiparasitic agent .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of trimetrexate-d9 involves the incorporation of deuterium atoms into the trimetrexate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .

化学反应分析

Types of Reactions

Trimetrexate-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives, which can be further modified to enhance their pharmacological properties .

科学研究应用

Trimetrexate-d9 has a wide range of scientific research applications, including:

作用机制

Trimetrexate-d9 exerts its effects by competitively inhibiting the enzyme dihydrofolate reductase. This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a coenzyme essential for the synthesis of thymidylate, purines, and certain amino acids. By inhibiting dihydrofolate reductase, this compound disrupts DNA synthesis and cellular replication, leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and certain parasites .

相似化合物的比较

Similar Compounds

    Methotrexate: A classical folate antagonist used in the treatment of various cancers and autoimmune diseases.

    Pemetrexed: Another antifolate drug used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.

    Raltitrexed: An antifolate drug used in the treatment of colorectal cancer

Uniqueness

Trimetrexate-d9 is unique due to its deuterated nature, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterpart. This can lead to improved efficacy and reduced toxicity in clinical applications .

生物活性

Trimetrexate-d9 is a derivative of trimetrexate, a well-known folate antagonist primarily used in the treatment of moderate to severe Pneumocystis carinii pneumonia (PCP) in immunocompromised patients, particularly those with AIDS. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, clinical studies, and potential applications in cancer therapy.

This compound functions as a competitive inhibitor of dihydrofolate reductase (DHFR) , an enzyme crucial for the conversion of dihydrofolate to tetrahydrofolate, which is necessary for DNA and RNA synthesis. By inhibiting DHFR, this compound leads to a depletion of tetrahydrofolate levels, disrupting nucleotide synthesis and ultimately resulting in cell death. This mechanism is similar to that of methotrexate but with distinct pharmacokinetic properties that enhance its efficacy against certain resistant cell lines.

Pharmacodynamics

The pharmacodynamic profile of this compound indicates its potent activity against various pathogens and cancer cells. In vitro studies have shown that it effectively inhibits the growth of Pneumocystis carinii trophozoites at concentrations ranging from 3 to 54.1 µM . Additionally, this compound demonstrates lipophilicity , allowing it to passively diffuse across cellular membranes, which enhances its uptake in target cells compared to other antifolates like methotrexate .

Clinical Studies and Efficacy

Several clinical trials have evaluated the efficacy of this compound in treating PCP and various malignancies. A notable study compared trimetrexate plus leucovorin against trimethoprim-sulfamethoxazole (TMP-SMZ) in AIDS patients with moderate to severe PCP. Results indicated that while trimetrexate was less effective than TMP-SMZ (38% failure rate vs. 20% for TMP-SMZ), it had a better tolerance profile regarding hematologic toxicities .

Table 1: Clinical Efficacy Comparison

TreatmentFailure Rate (%)Mortality Rate (%)Adverse Events
TMP-SMZ2012Higher
Trimetrexate + Leucovorin3820Lower

Case Studies

  • AIDS Patients with PCP : In a double-blind study involving 215 patients, those treated with trimetrexate showed significant improvement in oxygenation parameters but had higher rates of treatment failure compared to those on TMP-SMZ . The cumulative incidence of serious adverse events was significantly lower in the trimetrexate group.
  • Cancer Treatment : this compound has been investigated for its antitumor properties in various cancers. Preliminary results from phase II trials indicated promising activity against breast cancer, non-small-cell lung cancer, and head and neck tumors . Its ability to overcome methotrexate resistance due to impaired transport mechanisms makes it a valuable candidate for further research.

Adverse Effects

Despite its therapeutic benefits, this compound is associated with several adverse effects:

  • Hematologic Toxicity : The most common side effect includes myelosuppression, which can be mitigated by co-administration of leucovorin.
  • Gastrointestinal Issues : Patients may experience nausea, vomiting, and diarrhea.
  • Liver Function Alterations : Transient elevations in liver enzymes have been noted .

属性

分子式

C19H23N5O3

分子量

378.5 g/mol

IUPAC 名称

5-methyl-6-[[3,4,5-tris(trideuteriomethoxy)anilino]methyl]quinazoline-2,4-diamine

InChI

InChI=1S/C19H23N5O3/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24)/i2D3,3D3,4D3

InChI 键

NOYPYLRCIDNJJB-WVZRYRIDSA-N

手性 SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])NCC2=C(C3=C(C=C2)N=C(N=C3N)N)C

规范 SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。